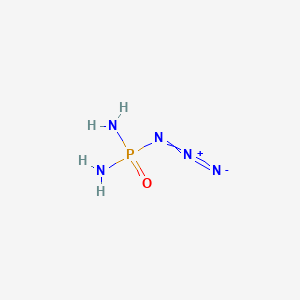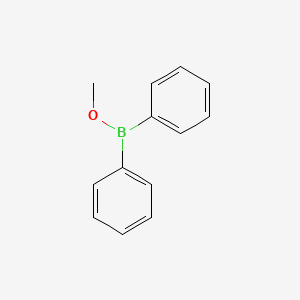
Borinic acid, diphenyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borinic acid, diphenyl-, methyl ester: is an organoboron compound that belongs to the class of borinic acids These compounds are characterized by the presence of two carbon-boron bonds and one boron-oxygen bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of borinic acid, diphenyl-, methyl ester typically involves the reaction of diphenylborinic acid with methanol. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the esterification process. The general reaction can be represented as follows:
Diphenylborinic acid+Methanol→Borinic acid, diphenyl-, methyl ester+Water
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Borinic acid, diphenyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted borinic esters.
Aplicaciones Científicas De Investigación
Chemistry: Borinic acid, diphenyl-, methyl ester is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: In biological research, borinic acid derivatives are studied for their potential as enzyme inhibitors. For example, diphenylborinic acid is known to inhibit serine proteases, which are enzymes involved in various physiological processes.
Medicine: this compound and its derivatives are explored for their potential therapeutic applications. They are investigated for their ability to interact with biological targets and pathways, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and optoelectronic devices. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of borinic acid, diphenyl-, methyl ester involves its ability to coordinate with various molecular targets. The compound’s boron atom can form stable complexes with nucleophiles such as alcohols, amines, and thiols. This coordination ability allows it to act as a catalyst or inhibitor in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Boronic acids: These compounds have one carbon-boron bond and two boron-oxygen bonds. They are widely used in organic synthesis and medicinal chemistry.
Boranes: These compounds contain three carbon-boron bonds and are known for their reducing properties.
Borates: These compounds have a boron-oxygen bond and are commonly used in industrial applications.
Uniqueness: Borinic acid, diphenyl-, methyl ester is unique due to its specific combination of two carbon-boron bonds and one boron-oxygen bond. This structure imparts distinct chemical properties, such as enhanced Lewis acidity and the ability to form stable complexes with various nucleophiles. These properties make it valuable in a wide range of applications, from organic synthesis to materials science and medicinal chemistry.
Propiedades
Número CAS |
13471-36-8 |
|---|---|
Fórmula molecular |
C13H13BO |
Peso molecular |
196.05 g/mol |
Nombre IUPAC |
methoxy(diphenyl)borane |
InChI |
InChI=1S/C13H13BO/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
Clave InChI |
YMIAJOTUJWTXEH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)
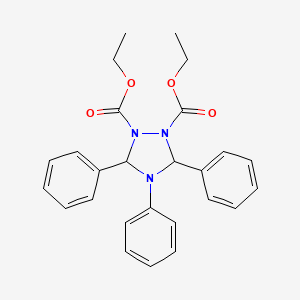
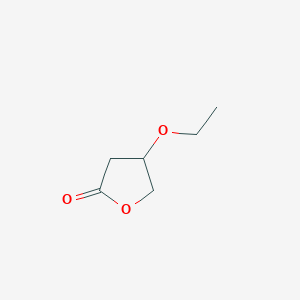
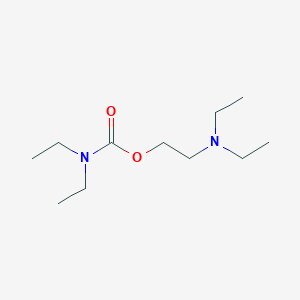
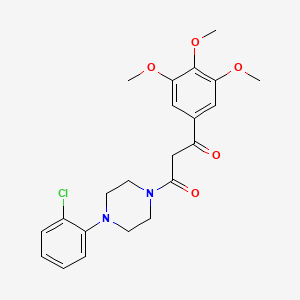
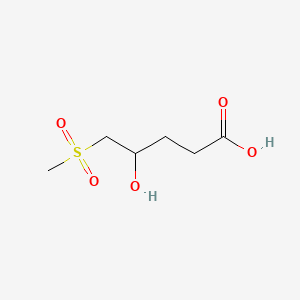
![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)


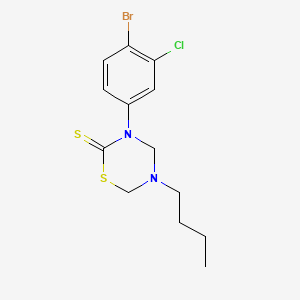

![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)
